molecular formula C17H10Cl2O3 B3893744 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3893744
M. Wt: 333.2 g/mol
InChI Key: NMVFBKZLQQECRT-QPJJXVBHSA-N
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Description

3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one, also known as furan chalcone , belongs to a class of oxygen-containing heterocyclic compounds. These compounds have diverse therapeutic applications in pharmaceutics, pharmacology, and medicinal chemistry . The molecular formula is C17H10Cl2O3 , and its molecular weight is approximately 333.173 g/mol .


Synthesis Analysis

  • Derivatives Preparation : Nineteen substituted 5-aryl-2-furan-2-carbaldehyde derivatives (3a – s) are synthesized in moderate to good yields (40–70%) .
  • Claisen–Schmidt Condensation : These 5-aryl-2-furan-2-carbaldehyde derivatives are condensed with acetophenone via Claisen–Schmidt condensation to yield 19 substituted furan chalcone scaffolds (4a – s) in excellent yields (85–92%) using microwave-assisted synthetic methodology. Conventional methodology also furnishes these furan chalcones in good yield (65–90%) .


Molecular Structure Analysis

The molecular structure of 3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one consists of a furan ring and a chalcone moiety. The dichlorophenyl group and the furyl group are attached to the chalcone framework. The compound’s linear formula is C17H10Cl2O3 .


Chemical Reactions Analysis

The compound exhibits therapeutic inhibition potential against bacterial urease enzyme. Notably, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s) are the most active urease inhibitors, with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, compared to the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) .

Safety and Hazards

As with any chemical compound, safety precautions should be taken during handling. Buyer responsibility includes confirming product identity and purity. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. All sales are final, and no warranties are provided .

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O3/c18-11-3-6-14(19)13(10-11)16-8-5-12(22-16)4-7-15(20)17-2-1-9-21-17/h1-10H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVFBKZLQQECRT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

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